8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two sulfonyl groups: a 4-nitrophenylsulfonyl moiety at position 8 and a phenylsulfonyl group at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group (on the 4-nitrophenyl ring) enhances electrophilicity, while the phenylsulfonyl group contributes to hydrophobic interactions.
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-(4-nitrophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S2/c23-22(24)16-6-8-18(9-7-16)30(25,26)20-12-10-19(11-13-20)21(14-15-29-19)31(27,28)17-4-2-1-3-5-17/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENONPRBYHJSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the nitrophenylsulfonyl group: This step may involve the reaction of the spirocyclic intermediate with 4-nitrobenzenesulfonyl chloride under basic conditions.
Introduction of the phenylsulfonyl group: This can be done by reacting the intermediate with benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve:
Optimization of temperature and pressure: To maximize the efficiency of each reaction step.
Use of catalysts: To accelerate the reactions and improve selectivity.
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
“8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4
Medicinal Chemistry: As a scaffold for drug development due to its unique structure.
Materials Science: In the development of advanced materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” would depend on its specific application. For instance:
In medicinal chemistry: It might interact with specific enzymes or receptors, modulating their activity.
In materials science: It might contribute to the physical properties of the material, such as conductivity or stability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane with analogous spirocyclic sulfonamides, emphasizing substituent variations and physicochemical properties:
Key Differences and Implications
Solubility and Bioavailability : Compounds with methoxy groups () exhibit improved aqueous solubility due to hydrogen-bonding capacity, whereas the nitro and phenylsulfonyl groups in the target compound may reduce solubility, necessitating formulation optimization for pharmacological use .
Steric Effects : Bulky substituents like mesitylsulfonyl () or 2,5-dimethylphenylsulfonyl introduce steric hindrance, limiting interactions in enzyme-binding pockets but favoring applications in asymmetric catalysis .
Pharmacological Potential: Spirocyclic sulfonamides with nitro groups (e.g., ) are often explored for CNS activity due to their ability to cross the blood-brain barrier. The target compound’s nitro group and sulfonyl linkages align with structural motifs seen in dopamine receptor ligands (cf. ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
